IMR-1A - 331862-41-0

IMR-1A

Catalog Number: EVT-270893
CAS Number: 331862-41-0
Molecular Formula: C13H11NO5S2
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid belongs to the class of 4-oxo-1,3-thiazolidines, heterocyclic compounds characterized by a five-membered ring containing one sulfur atom and a nitrogen atom. These compounds, particularly those with substitutions at the 2nd and 5th positions, have garnered considerable attention in medicinal chemistry due to their diverse biological activities. [] While the specific role of this compound in scientific research remains to be fully explored, its structural similarity to other biologically active 4-oxo-1,3-thiazolidines suggests its potential as a valuable research tool and potential lead compound for drug development.

Methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates

Compound Description: This series of compounds shares the core 4-oxo-1,3-thiazolidine ring system with the target compound and incorporates various arylcarbonylamino substitutions at the 3-position. These derivatives were synthesized and evaluated for their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi para A. []

Relevance: This group of compounds exhibits a direct structural relationship with 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid by sharing the central 4-oxo-1,3-thiazolidine scaffold. The variations in the arylcarbonylamino substitutions at the 3-position provide insights into structure-activity relationships and potential for antibacterial activity. [] Further research exploring the impact of a methoxy group at the 2-position of the phenoxy ring, as seen in the target compound, on the biological activity of these thiazolidine derivatives could be valuable.

Methyl 2-{2-[3-chloro-4-oxo-1-(arylcarbonylamino)azetidin-2-yl]phenoxy}acetates

Compound Description: These compounds feature a 2-oxoazetidine ring instead of the 4-oxo-1,3-thiazolidine moiety found in the target compound. They also possess a chlorine atom at the 3-position of the azetidine ring and arylcarbonylamino substituents at the 1-position. This series was also synthesized and screened for their in vitro growth inhibitory activity against various microbes. []

Relevance: Although containing a different heterocyclic core compared to 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid, this group of compounds shares a similar overall structure and substitution pattern. Both compound families feature a phenoxyacetic acid moiety and an arylcarbonylamino group connected to the central heterocycle. Examining the biological activity differences between these closely related structures could provide insights into the influence of the heterocyclic core on their antimicrobial properties. []

Methyl 2-(2-{[5-oxo-2-phenyl-1-(arylcarbonylamino)-2-imidazolin-4-ylidene]methyl}phenoxy)acetates

Compound Description: This series incorporates a 5-oxoimidazoline ring into its structure, differing from the target compound's thiazolidine core. These molecules also contain a phenyl group at the 2-position and an arylcarbonylamino substituent at the 1-position of the imidazoline ring. Similar to the previously mentioned compounds, this series was synthesized and tested for its in vitro growth inhibitory activity against various microbes. []

Relevance: While possessing a different heterocyclic core (5-oxoimidazoline) compared to 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid, these compounds share a similar overall structure, featuring a phenoxyacetic acid moiety and an arylcarbonylamino group linked to the central heterocycle. Comparing the biological activity profiles of these structurally related compounds can contribute to understanding the impact of the heterocyclic core on their antimicrobial activities and may offer valuable insights for future drug discovery efforts. []

Source and Classification

IMR-1A is classified under small molecule inhibitors, specifically targeting the Notch signaling pathway. It is an active metabolite of IMR-1 and has been identified through high-throughput screening methods aimed at finding compounds that can effectively inhibit the Notch transcriptional complex . The compound's CAS number is 331862-41-0, and it is available from various chemical suppliers for research purposes .

Synthesis Analysis

The synthesis of IMR-1A involves several key steps typically characterized by the formation of thiazolidine derivatives. While specific synthetic routes can vary, a generalized method includes:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 4-methoxybenzaldehyde and pyridine derivatives.
  2. Condensation Reaction: A condensation reaction between the aldehyde and an appropriate thiazolidine precursor forms the thiazolidine ring.
  3. Cyclization: Further cyclization steps may involve the introduction of functional groups that enhance binding affinity to the Notch complex.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological assays.

The synthesis parameters, including temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize by-products.

Molecular Structure Analysis

The molecular structure of IMR-1A features a thiazolidine ring system that is crucial for its biological activity. Key structural components include:

  • Thiazolidine Core: This heterocyclic structure contributes to the compound's ability to bind to protein targets.
  • Functional Groups: The presence of a methoxy group enhances solubility and bioavailability.
  • Pyridine Moiety: This component is essential for interaction with the Notch protein.

Molecular modeling studies have indicated that IMR-1A exhibits favorable interactions with the Notch intracellular domain, suggesting a mechanism of action through non-covalent binding .

Chemical Reactions Analysis

IMR-1A primarily participates in non-covalent interactions with proteins involved in the Notch signaling pathway. Key reactions include:

  1. Binding to Notch Intracellular Domain: IMR-1A binds to the Notch intracellular domain with a dissociation constant (KDK_D) of approximately 2.9 μmol/L, indicating strong affinity .
  2. Inhibition of Complex Formation: The compound effectively inhibits the formation of the Notch transcriptional activation complex, thereby reducing downstream gene expression associated with tumorigenesis .
  3. Metabolism: In vivo studies suggest that IMR-1A may undergo metabolic conversion from its parent compound, enhancing its potency (IC50 = 0.5 μmol/L compared to 26 μmol/L for IMR-1) due to improved stability against hydrolysis .
Mechanism of Action

The mechanism of action for IMR-1A involves:

  • Inhibition of Mastermind-like Recruitment: By disrupting the recruitment of Mastermind-like proteins to the Notch transcriptional complex on chromatin, IMR-1A effectively prevents transcriptional activation of target genes associated with cell proliferation and survival .
  • Non-Covalent Binding: The binding is characterized as reversible and non-covalent, allowing for dynamic regulation within cellular environments .

Experimental data indicate that this inhibition leads to significant reductions in tumor cell viability in Notch-dependent models.

Physical and Chemical Properties Analysis

IMR-1A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 303.32 g/mol.
  • Solubility: Generally soluble in dimethyl sulfoxide (DMSO) and other organic solvents; solubility in aqueous solutions may vary.
  • Stability: The compound shows stability under physiological conditions but may be subject to hydrolysis in specific environments.

These properties are crucial for its application in biological assays and therapeutic contexts.

Applications

IMR-1A has potential applications in various scientific fields:

  1. Cancer Research: As a potent inhibitor of the Notch signaling pathway, IMR-1A is being investigated for its role in treating cancers where Notch plays a critical role in tumorigenesis.
  2. Drug Development: Its efficacy as a small molecule inhibitor positions it as a candidate for further development into therapeutic agents targeting Notch-related malignancies.
  3. Biochemical Assays: IMR-1A can be utilized in laboratory settings to study Notch signaling dynamics and its implications in cellular processes.
Introduction to Notch Signaling Pathway Dysregulation in Oncogenesis

Role of Aberrant Notch Activation in Tumor Initiation and Maintenance

The Notch signaling pathway—an evolutionarily conserved cell communication system—regulates cell fate decisions during embryonic development and tissue homeostasis. In healthy adult tissues, Notch activity is typically restricted to stem/progenitor cell compartments. However, dysregulated Notch activation is a hallmark of numerous malignancies, functioning as a potent oncogenic driver through multiple mechanisms:

  • Sustained Proliferation: Constitutive NICD release drives uncontrolled cell cycling via upregulation of MYC, CCND1 (cyclin D1), and CDK genes. In T-cell acute lymphoblastic leukemia (T-ALL), gain-of-function NOTCH1 mutations occur in >60% of cases, making Notch signaling indispensable for leukemogenesis [1] [4].
  • Cancer Stem Cell Maintenance: Notch activation enforces stem-like phenotypes in breast cancer (BC), glioblastoma, and esophageal adenocarcinoma. NOTCH1high subpopulations exhibit enhanced tumor-initiating capacity, self-renewal, and resistance to conventional therapies [1] [5].
  • Therapeutic Resistance: Aberrant Notch signaling confers resistance to chemotherapy, radiation, and targeted agents by enhancing DNA repair, suppressing apoptosis, and inducing drug efflux transporters. NOTCH3 amplification, for example, drives resistance in ovarian and lung cancers [5] [7].
  • Metastatic Progression: Notch ligands (Jagged1, DLL4) promote epithelial-mesenchymal transition (EMT), angiogenesis, and stromal remodeling, facilitating metastatic spread. Elevated Jagged1 correlates with poor prognosis in triple-negative breast cancer (TNBC) [2] [6].

Table 1: Oncogenic Functions of Notch Signaling Across Cancer Types

Cancer TypeNotch AlterationKey Pro-Tumorigenic Effects
T-ALLNOTCH1 gain-of-function mutationsSustained proliferation, metabolic reprogramming
Triple-Negative BreastNOTCH1/4 overexpressionCSC maintenance, chemoresistance, metastasis
Esophageal AdenocarcinomaNOTCH1 amplificationTumor initiation, xenograft growth persistence
GlioblastomaJAG1 overexpressionCSC renewal, radiation resistance, angiogenesis

Notch Transcriptional Activation Complex (NTC) as a Therapeutic Vulnerability

The NTC represents the convergence point of all Notch signaling activity. Its assembly is a stoichiometrically sensitive process, making it an ideal target for pharmacological disruption:

  • Structural Basis: The NTC forms when the Notch intracellular domain (NICD) binds transcription factor CSL (CBF1/RBPJκ), creating a high-affinity docking site for the Mastermind-like (MAML) coactivator. MAML recruitment stabilizes NICD-CSL binding and recruits secondary coactivators (p300, CDK8) to initiate transcription [1] [6].
  • Critical Dependencies: Unlike amplifying kinase cascades (e.g., MAPK), Notch signaling lacks enzymatic intermediates. NTC assembly directly converts ligand-receptor engagement into transcriptional output. Partial NTC disruption therefore profoundly suppresses downstream gene expression [1] [5].
  • Oncogenic Specificity: While GSIs inhibit proteolytic activation of all Notch paralogs (Notch1-4) and non-Notch substrates (e.g., APP, CD44), NTC disruption enables paralog-selective inhibition. This is critical as Notch1/2 drive most solid tumors, whereas Notch1/2 maintain intestinal crypt homeostasis—explaining GSIs' dose-limiting gut toxicity [5] [6].

Rationale for Targeting NTC Assembly in Cancer Therapeutics

Traditional Notch inhibitors exhibit significant limitations that NTC-targeted agents aim to overcome:

  • GSI Limitations:
  • Lack of Paralog Selectivity: GSIs (e.g., DAPT, LY-411575) indiscriminately block all NICD release, causing intestinal goblet cell metaplasia via Notch1/2 dual inhibition [3] [5].
  • Non-Notch Effects: γ-Secretase processes >75 substrates. GSI-mediated inhibition of APP cleavage, for example, may cause neurotoxicities unrelated to Notch [5].
  • Transcriptional Escape: Cancer cells with NICD-stabilizing mutations (e.g., FBXW7 loss) remain resistant to GSIs [1].

  • Advantages of NTC Disruption:

  • Paralog Specificity: Agents like IMR-1A selectively target Notch1-driven transcription without perturbing Notch2-dependent intestinal stem cells, minimizing gastrointestinal toxicity [5] [8].
  • Downstream Targeting: Inhibiting the NTC bypasses upstream pathway reactivation mechanisms (e.g., ligand overexpression, receptor mutations) [1].
  • CSC Ablation: NTC inhibitors deplete therapy-resistant CSCs by suppressing stemness genes (HES1, HEY1, SOX9) without cytotoxic effects on bulk tumor cells [1] [3].

Emergence of IMR-1A as a Second-Generation Notch Inhibitor

IMR-1A is a chemically optimized derivative of the prototypical NTC inhibitor IMR-1. Its development marks a shift toward precision Notch therapeutics:

  • Mechanism of Action: IMR-1A binds a hydrophobic pocket at the NICD-CSL interface, sterically hindering MAML1 recruitment. This destabilizes the NTC and prevents its binding to DNA response elements. Biochemical assays confirm IMR-1A inhibits NTC assembly with an IC50 of ~26 μM, reducing HES1 transcription by >80% in Notch-dependent cells [1] [8].
  • Structural Optimization: IMR-1A features enhanced solubility and bioavailability over IMR-1, enabling in vivo efficacy. Key modifications include a carboxylate ethyl ester moiety improving cellular permeability and plasma stability [8].
  • Biological Effects:
  • Tumor Growth Suppression: IMR-1A (15 mg/kg/day, IP) inhibited growth of patient-derived esophageal adenocarcinoma xenografts by 78% without weight loss or diarrhea in murine models [1].
  • CSC Depletion: In TNBC models, IMR-1A reduced ALDH+ stem-like cells by 4-fold and impaired tumor-initiating capacity in serial transplantation assays [5] [10].
  • Immunomodulation: Preclinical data suggest IMR-1A enhances MHC-I expression and antigen presentation, potentially sensitizing tumors to immune checkpoint inhibitors [10].

Table 2: Comparative Analysis of IMR-1A in Preclinical Models

Cancer ModelKey FindingsMolecular Effects
Esophageal Adenocarcinoma PDX78% tumor growth inhibition; No intestinal toxicity↓HES1, ↓HEY1, ↓MYC
TNBC Cell Lines (MDA-MB-231)4-fold reduction in ALDH+ CSCs; Impaired sphere formation↓SOX9, ↓NANOG, ↑senescence markers (p21, p16)
T-ALL XenograftsSynergy with dexamethasone; Delayed relapse↓NOTCH1 target genes, ↑apoptosis (cPARP cleavage)

Properties

CAS Number

331862-41-0

Product Name

IMR-1A

IUPAC Name

2-[2-methoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

Molecular Formula

C13H11NO5S2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5-

InChI Key

DVBJNSKWHSGTDK-YHYXMXQVSA-N

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O

Solubility

Soluble in DMSO

Synonyms

IMR-1A; IMR 1A; IMR1A; Inhibitor of Mastermind Recruitment-1 Acid.

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.